

Comprehensive Technical Guide: N-Cyclopropyl-2,5-Dimethylbenzamide

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Compound of Interest

Compound Name: *N-cyclopropyl-2,5-dimethylbenzamide*

Cat. No.: B5318647

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Executive Summary & Chemical Identity

N-cyclopropyl-2,5-dimethylbenzamide is a specialized secondary amide utilized primarily as a structural scaffold in medicinal chemistry and agrochemical discovery. It combines a lipophilic, sterically crowded 2,5-dimethylphenyl core with a rigid cyclopropyl amide terminus.

This molecule represents a classic "conformational lock" strategy. The ortho-methyl group restricts rotation around the aryl-carbonyl bond, while the cyclopropyl group imposes distinct electronic and steric properties compared to acyclic alkyl chains (e.g., isopropyl).

Chemical Identity Table

Property	Data
IUPAC Name	N-cyclopropyl-2,5-dimethylbenzamide
CAS Registry Number	1343048-00-9
Molecular Formula	C ₁₂ H ₁₅ NO
Molecular Weight	189.25 g/mol
SMILES	<chem>Cc1ccc(C)c(C(=O)NC2CC2)c1</chem>
Predicted LogP	~2.6 – 2.9 (Lipophilic)
H-Bond Donors/Acceptors	1 / 1

Structural Analysis & Pharmacophore Dynamics

The utility of **N-cyclopropyl-2,5-dimethylbenzamide** lies in its ability to probe specific binding pockets that require a rigid, hydrophobic terminus.

The "Ortho-Effect" and Atropisomerism Potential

The presence of a methyl group at the 2-position (ortho) creates significant steric clash with the carbonyl oxygen. This forces the amide group out of planarity with the benzene ring, often resulting in a high energy barrier for rotation.

- Implication: The molecule likely adopts a preferred twisted conformation in solution, which can enhance binding selectivity by reducing the entropic penalty upon binding to a protein target.

Cyclopropyl Amide Rigidity

Unlike an isopropyl group, the cyclopropyl ring possesses significant

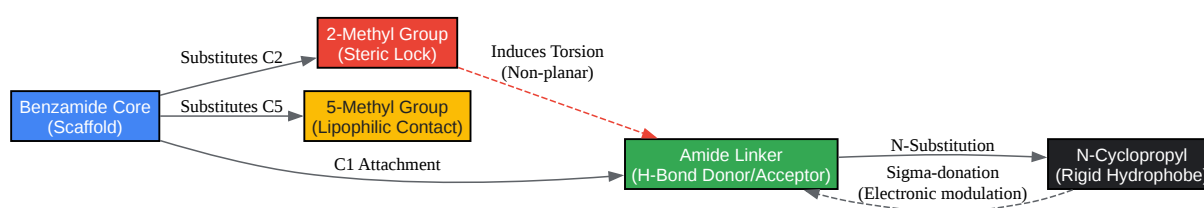
-like character (Walsh orbitals).

- Electronic Effect: The cyclopropyl group can donate electron density into the amide -system more effectively than simple alkyls.

- Metabolic Stability: Cyclopropyl rings are often resistant to -oxidation and can block metabolic hot-spots, a strategy seen in drugs like Ciproxifan or Tasimelteon.

Structural Logic Diagram

The following diagram illustrates the pharmacophoric features and structural logic of the molecule.



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Figure 1: Pharmacophore dissection showing the steric and electronic interplay between substituents.

Synthesis & Manufacturing Protocols

For research-scale production (gram to multigram), two primary routes are recommended. The Acid Chloride Route is preferred for high yield and simplicity, while the Coupling Reagent Route is used if functional group tolerance is required.

Route A: Acid Chloride Activation (Standard Protocol)

This method is robust and scalable.

Reagents:

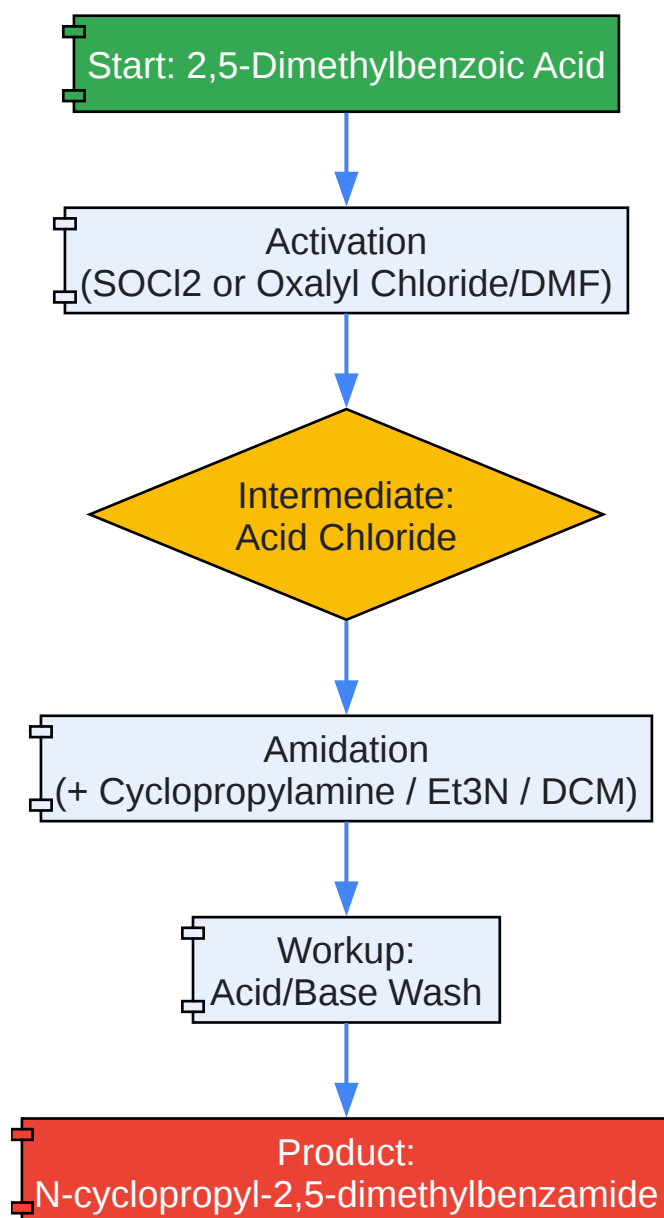
- Precursor: 2,5-Dimethylbenzoic acid.

- Reagent: Thionyl chloride () or Oxalyl chloride.
- Amine: Cyclopropylamine.
- Base: Triethylamine () or Diisopropylethylamine (DIPEA).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

- Activation: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
- Concentration: Evaporate the solvent and excess reagent under reduced pressure to obtain the crude acid chloride (typically a yellow oil).
- Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.
- Addition: Add a mixture of cyclopropylamine (1.1 eq) and (1.5 eq) dropwise. The reaction is exothermic.
- Workup: Stir at RT for 4 hours. Quench with 1M HCl (to remove unreacted amine). Wash with saturated and brine. Dry over .
- Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 2: Standard synthetic workflow via acid chloride activation.

Analytical Characterization

To validate the structure, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃)

) Predicted:

- 7.10 – 7.25 ppm (m, 3H, Aromatic protons).
- 6.00 ppm (br s, 1H, NH amide).
- 2.85 – 2.95 ppm (m, 1H, Cyclopropyl CH).
- 2.35 ppm (s, 3H, 5-Me).
- 2.45 ppm (s, 3H, 2-Me). Note: The 2-Me is often deshielded due to the carbonyl proximity.
- 0.80 – 0.90 ppm (m, 2H, Cyclopropyl
).
- 0.55 – 0.65 ppm (m, 2H, Cyclopropyl
).

Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode).
- Expected Ion:
.
- Fragmentation: Loss of cyclopropyl group or cleavage of the amide bond typically yields the 2,5-dimethylbenzoyl cation (
133).

Applications in Drug Discovery

This specific benzamide serves as a valuable building block in several therapeutic areas.

- Fragment-Based Drug Discovery (FBDD):
 - The molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3). It effectively probes hydrophobic pockets while providing a hydrogen bond donor/acceptor motif.

- Kinase Inhibitors:
 - Benzamides are common scaffolds in Type II kinase inhibitors. The 2,5-dimethyl pattern can occupy the solvent-exposed region or the hydrophobic back-pocket, depending on the linker orientation.
- Transient Receptor Potential (TRP) Modulators:
 - N-cyclopropyl amides are structurally homologous to known TRPV1 antagonists. The rigidity of the cyclopropyl group often improves potency by reducing the entropic cost of binding compared to flexible alkyl chains.

References

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